Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Technical Guide for Advanced Drug Discovery
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged heterocyclic system. Its structural resemblance to indole allows it to mimic this crucial biological motif, while the integrated pyridine ring offers unique opportunities for modulating physicochemical properties and exploring novel vector interactions with protein targets. This guide focuses on a particularly valuable, albeit less commercially documented, derivative: methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate .
While a specific CAS number for this compound is not readily found in major chemical databases, its parent heterocycle, 4-bromo-1H-pyrrolo[2,3-c]pyridine, is cataloged under CAS Number 69872-17-9 .[1] The strategic placement of the bromine atom at the 4-position and the methyl carboxylate at the 2-position of the 6-azaindole core provides a powerful and versatile platform for the synthesis of complex molecules aimed at a range of therapeutic targets. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and potential applications of this key intermediate.
Physicochemical Properties and Structural Attributes
Based on the analysis of its constituent parts and related analogs, the key physicochemical properties of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be predicted.
| Property | Predicted Value/Information | Source/Justification |
| Molecular Formula | C9H7BrN2O2 | Derived from structure |
| Molecular Weight | 255.07 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on related compounds[2][3][4][5][6] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | Inferred from general properties of similar heterocyclic esters[7] |
| Stability | Stable under normal laboratory conditions, should be stored in a cool, dry, dark place | Standard practice for halogenated heterocycles[1] |
The core structure, depicted below, features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The bromine atom at C4 serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. The methyl ester at C2 provides a site for further chemical modification, such as amidation, or can influence the electronic properties of the ring system.
Caption: Structure of Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate.
Proposed Synthesis Pathway
This proposed pathway leverages readily available starting materials and employs robust, well-characterized reactions, ensuring a high degree of confidence in its feasibility.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Proposed):
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Condensation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), 4-bromo-3-nitropyridine is added portion-wise at a controlled temperature. Diethyl oxalate is then added dropwise, and the reaction mixture is stirred, typically at elevated temperatures, to facilitate the condensation reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Reductive Cyclization: The crude condensation product is then subjected to reductive cyclization. This can be achieved through various methods, such as using iron powder in acetic acid or catalytic hydrogenation with palladium on carbon. This step is crucial as it forms the pyrrole ring of the 6-azaindole scaffold.
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Transesterification: The resulting ethyl ester can be converted to the methyl ester via transesterification. This is typically accomplished by refluxing the ethyl ester in methanol with a catalytic amount of acid (e.g., H2SO4) or base (e.g., NaOMe).
Chemical Reactivity and Functionalization
The chemical utility of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is largely dictated by the reactivity of the bromine atom at the C4 position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for building molecular complexity.
Caption: Key cross-coupling reactions at the C4 position.
These transformations allow for the introduction of a wide array of substituents at the C4 position, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. For instance, Suzuki coupling can be employed to introduce various aryl or heteroaryl moieties, a common strategy in the development of kinase inhibitors.
Applications in Drug Discovery and Development
The pyrrolopyridine scaffold is a cornerstone in the design of numerous biologically active agents. The strategic substitution pattern of methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate makes it a highly attractive building block for several therapeutic areas.
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Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a hinge-binding motif that can be mimicked by the 6-azaindole core. The functional handles on the target molecule allow for the elaboration of substituents that can target the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity. Derivatives of the related pyrrolo[2,3-b]pyridine scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[8][9]
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Phosphodiesterase (PDE) Inhibitors: The pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully utilized to develop selective inhibitors of phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases. The methyl ester of the title compound can be readily converted to a diverse library of amides for screening against PDE isoforms.
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Antiviral and Anticancer Agents: The broader class of pyrrolopyridines has demonstrated a wide spectrum of biological activities, including antiviral (e.g., against HIV-1 integrase) and anticancer properties.[10] The ability to rapidly diversify the 4-position of the 6-azaindole core makes this an invaluable tool for generating novel compounds for high-throughput screening in these disease areas.
Spectroscopic Characterization (Predicted)
While experimental data for the title compound is not available, the expected NMR and mass spectrometry data can be inferred from related structures.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the pyrrole.
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¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the ester, as well as the sp²-hybridized carbons of the bicyclic core.
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Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Conclusion and Future Outlook
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate represents a high-value, versatile building block for the synthesis of novel therapeutic agents. Although its dedicated CAS number is not yet prominent, its synthesis is achievable through established chemical transformations. The strategic positioning of its functional groups provides a robust platform for the application of modern synthetic methodologies, enabling the rapid generation of diverse chemical libraries. For researchers and organizations engaged in the discovery and development of kinase inhibitors, PDE inhibitors, and other targeted therapies, this 6-azaindole derivative offers a compelling starting point for innovation.
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